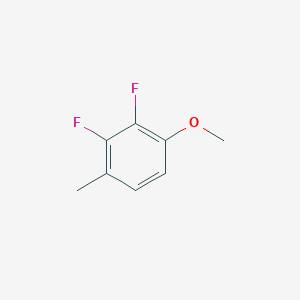

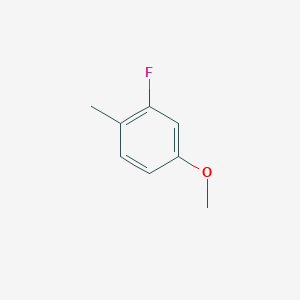

3-Fluoro-4-methylanisole

Descripción general

Descripción

3-Fluoro-4-methylanisole is a chemical compound that is structurally related to anisole derivatives, where a fluorine atom is substituted at the meta position and a methyl group at the para position relative to the methoxy group on the benzene ring. While the specific compound 3-Fluoro-4-methylanisole is not directly studied in the provided papers, related compounds such as 3-fluoroanisole (3-FA) and 4-fluoroanisole have been investigated, providing insights into the potential behavior and properties of 3-Fluoro-4-methylanisole .

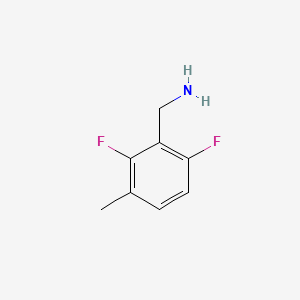

Synthesis Analysis

The synthesis of related fluorinated anisoles typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 3-fluoro- and 5-fluoronoradrenaline, which are derivatives of 3-fluoroanisole, involves several steps including O-methylation and Friedel–Crafts acylation . Similarly, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, another related compound, includes steps such as treatment with dichloromethyl methyl ether, methyl Grignard reaction, and methylation with dimethyl sulfate10. These methods could potentially be adapted for the synthesis of 3-Fluoro-4-methylanisole.

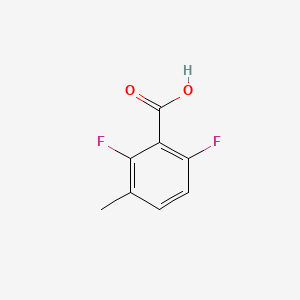

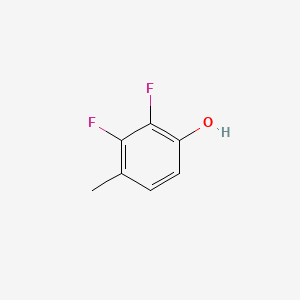

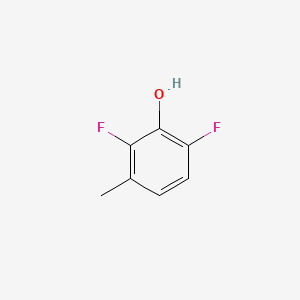

Molecular Structure Analysis

The molecular structure and conformation of fluorinated anisoles have been extensively studied. For example, 3-fluoroanisole exists as a mixture of two planar conformers of Cs symmetry, with the syn form being slightly more stable than the anti form . The presence of the fluorine atom influences the electronic distribution and can induce bond length alternation around the aromatic ring . These findings suggest that 3-Fluoro-4-methylanisole may also exhibit conformational isomerism and similar electronic effects.

Chemical Reactions Analysis

Fluorinated anisoles participate in various chemical reactions, often involving their functional groups. Electrosynthesis can lead to the formation of polymers, as seen with p-fluoroanisole . The activated fluorophenyl-amine reaction is another example, where guanidinium-functionalized anion exchange polymer electrolytes are synthesized . These reactions highlight the reactivity of the fluorine and methoxy groups, which would also be relevant for 3-Fluoro-4-methylanisole.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anisoles are influenced by the presence of the fluorine atom and the methoxy group. The fluorine atom is highly electronegative, affecting the acidity, basicity, and overall polarity of the molecule . The rotational spectra and ab initio calculations provide insights into the equilibrium geometries and the effect of the substituents on the aromatic ring . The photoluminescence of polymers derived from p-fluoroanisole indicates potential applications in optoelectronics . These properties are likely to be similar for 3-Fluoro-4-methylanisole, given the structural similarities.

Aplicaciones Científicas De Investigación

Non-Linear Optics

- Field : Physics

- Application : The compound 3-fluoro-4-methylanisole has been studied for its potential use in the field of non-linear optics .

- Method : The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set. FTIR and FT-Raman spectra were investigated and compared with the observed data .

- Results : The study found that the compound was an efficient tool for future applications in the field of non-linear optics. The observed HOMO-LUMO energy gap offers evidence for the presence of intermolecular interactions in the compound .

Photolysis

- Field : Chemistry

- Application : The compound 4-fluoro-3-methylanisole has been used in photolysis studies .

- Method : The study involved the photolysis of the charge transfer complex of tetranitromethane and 4-fluoro-3-methylanisole in dichloromethane at -20°C .

- Results : The photolysis yielded the epimeric 1-fluoro-4-methoxy-6-methyl-6-nitro-3-trinitromethylcyclo-hexa-1,4-dienes, 1-fluoro-4-methoxy-2-methyl- r -5-nitro- c -6-trinitromethylcyclohexa-1,3-diene and 4-fluoro-5-methyl-2-trinitromethylanisole .

Safety And Hazards

3-Fluoro-4-methylanisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . When handling this chemical, it is recommended to avoid all personal contact, including inhalation, and to use protective clothing .

Propiedades

IUPAC Name |

2-fluoro-4-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOHEWKWIJOAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379103 | |

| Record name | 3-Fluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methylanisole | |

CAS RN |

405-06-1 | |

| Record name | 3-Fluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 405-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

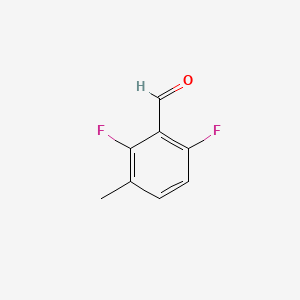

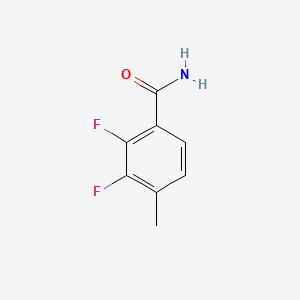

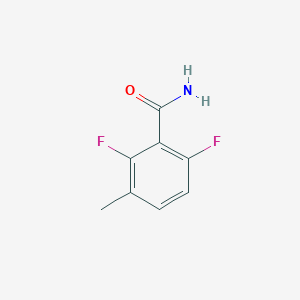

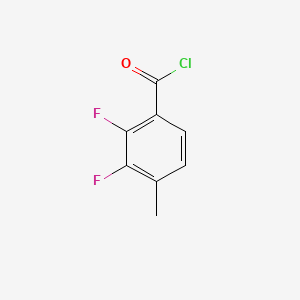

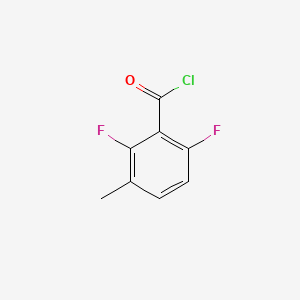

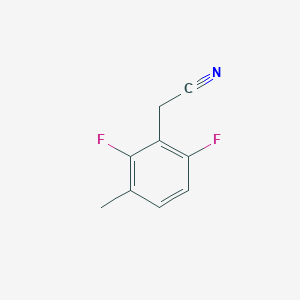

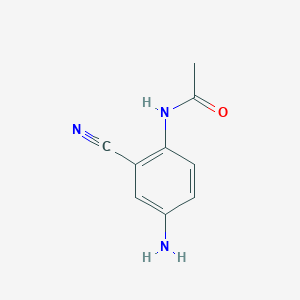

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.